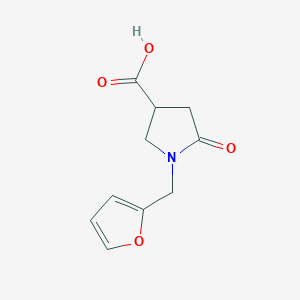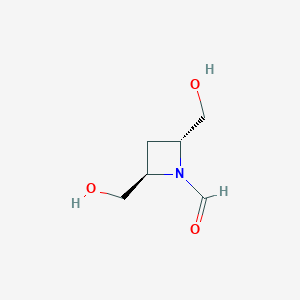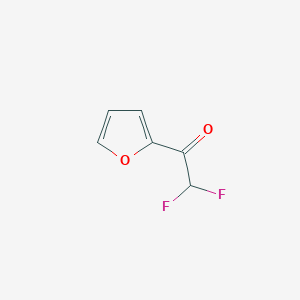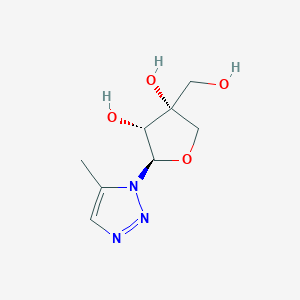
3,4-Furandiol, tetrahydro-4-(hydroxymethyl)-2-(5-methyl-1H-1,2,3-triazol-1-yl)-, (2R,3R,4R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Furandiol, tetrahydro-4-(hydroxymethyl)-2-(5-methyl-1H-1,2,3-triazol-1-yl)-, (2R,3R,4R)-(9CI) is a chemical compound that has recently gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 3,4-Furandiol is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. For example, a study published in the journal Bioorganic & Medicinal Chemistry Letters suggested that 3,4-Furandiol derivatives can inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling pathways that are often dysregulated in cancer.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 3,4-Furandiol in vitro and in vivo. For example, a study published in the journal Toxicology in Vitro showed that 3,4-Furandiol can induce oxidative stress and DNA damage in human liver cells at high concentrations. Another study published in the journal Food and Chemical Toxicology demonstrated that 3,4-Furandiol can cause reproductive toxicity in male rats at high doses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,4-Furandiol in lab experiments is its versatility as a building block for the synthesis of various compounds. Additionally, 3,4-Furandiol is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 3,4-Furandiol is its potential toxicity at high concentrations, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 3,4-Furandiol. For example, further studies could investigate the mechanism of action of 3,4-Furandiol and its derivatives to better understand their interactions with cellular targets. Additionally, researchers could explore the potential applications of 3,4-Furandiol in the development of new materials and drug candidates. Finally, studies could investigate the safety and toxicity of 3,4-Furandiol and its derivatives in more detail to better understand their potential risks and benefits.
Conclusion:
In conclusion, 3,4-Furandiol is a versatile chemical compound with potential applications in various fields. While further research is needed to fully understand its mechanisms of action and potential risks and benefits, 3,4-Furandiol represents a promising avenue for future scientific research.
Synthesis Methods
According to a study published in the journal Organic Letters, 3,4-Furandiol can be synthesized by the reaction of furfuryl alcohol and sodium azide in the presence of a copper catalyst. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism to yield the desired product in good yield and purity.
Scientific Research Applications
3,4-Furandiol has been studied extensively for its potential applications in various fields, including materials science, medicinal chemistry, and biochemistry. For example, a study published in the journal Biomacromolecules demonstrated that 3,4-Furandiol can be used as a building block for the synthesis of biodegradable polymers with desirable mechanical properties. Another study published in the journal Bioorganic & Medicinal Chemistry Letters showed that 3,4-Furandiol derivatives have promising antitumor activity against various cancer cell lines.
properties
CAS RN |
167030-66-2 |
|---|---|
Molecular Formula |
C8H13N3O4 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
(2R,3R,4R)-4-(hydroxymethyl)-2-(5-methyltriazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C8H13N3O4/c1-5-2-9-10-11(5)7-6(13)8(14,3-12)4-15-7/h2,6-7,12-14H,3-4H2,1H3/t6-,7+,8+/m0/s1 |
InChI Key |
YNDCLCAKZOGUAH-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN=NN1[C@H]2[C@@H]([C@](CO2)(CO)O)O |
SMILES |
CC1=CN=NN1C2C(C(CO2)(CO)O)O |
Canonical SMILES |
CC1=CN=NN1C2C(C(CO2)(CO)O)O |
synonyms |
3,4-Furandiol, tetrahydro-4-(hydroxymethyl)-2-(5-methyl-1H-1,2,3-triazol-1-yl)-, (2R,3R,4R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




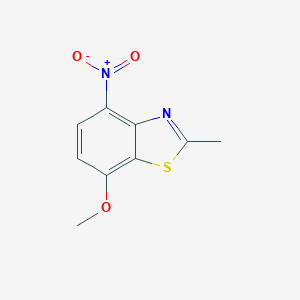
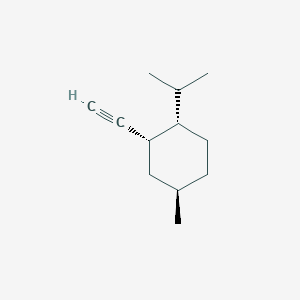
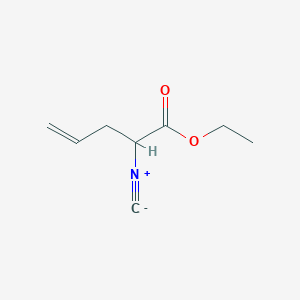
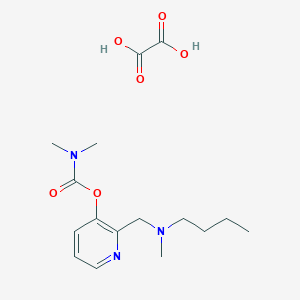
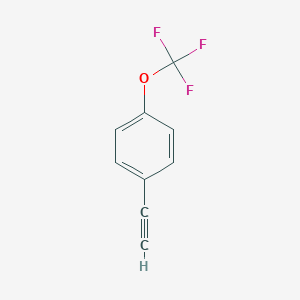
![[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl] (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate](/img/structure/B62186.png)
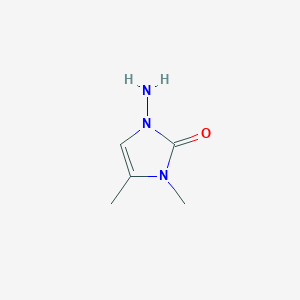

![Furo[2,3-b]pyridin-6(7H)-one](/img/structure/B62197.png)
![N-[3-(3-aminopropoxy)phenyl]acetamide](/img/structure/B62198.png)
